Encecanescin
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Overview
Description
Encecanescin is a natural product found in Ageratina glechonophylla and Encelia canescens with data available.
Scientific Research Applications
Gastroprotective Properties
Encecanescin, derived from Eupatorium aschenbornianum, has demonstrated significant gastroprotective activity. This activity is notably high in its hexane extract, indicating that this compound plays a crucial role as an active gastroprotective agent. The involvement of nitric oxide, prostaglandins, and sulfhydryl groups in its mechanism of action has been suggested, showcasing its potential therapeutic applications in treating gastric ulcers (Sánchez-Mendoza et al., 2010).
Enediyne Anticancer Antibiotics
This compound is closely related to enediyne anticancer antibiotics, which are known for their unique molecular architecture and potent biological activity. These antibiotics, including this compound, are part of ongoing research to understand their biosynthetic pathways, modes of action, and potential as anticancer agents. The goal is to harness these properties for new drug leads and therapeutic applications (Thorson et al., 2000).
Properties
CAS No. |
87592-85-6 |
---|---|
Molecular Formula |
C28H34O5 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
7-methoxy-6-[(1R)-1-[1-(7-methoxy-2,2-dimethylchromen-6-yl)ethoxy]ethyl]-2,2-dimethylchromene |
InChI |
InChI=1S/C28H34O5/c1-17(21-13-19-9-11-27(3,4)32-23(19)15-25(21)29-7)31-18(2)22-14-20-10-12-28(5,6)33-24(20)16-26(22)30-8/h9-18H,1-8H3/t17-,18?/m1/s1 |
InChI Key |
YVOFPTMROPMBQF-QNSVNVJESA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC)OC(C)C3=C(C=C4C(=C3)C=CC(O4)(C)C)OC |
Synonyms |
(R*,R*)-(+-)-6,6'-(oxydiethylidine)bis(7-methoxy-2,2-dimethyl-2H-1-benzopyran) encecanescin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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